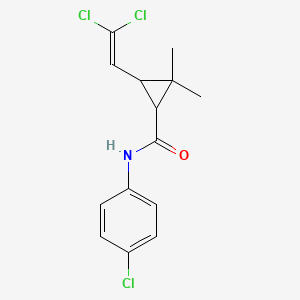

N-(4-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

Description

N-(4-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative characterized by a dichloroethenyl substituent at position 3 and dimethyl groups at positions 2 and 2 of the cyclopropane ring. The 4-chlorophenyl group attached to the carboxamide nitrogen distinguishes it from other structurally related compounds.

However, the carboxamide moiety may confer distinct physicochemical properties, such as enhanced systemic mobility or altered metabolic stability compared to ester-based pyrethroids .

Properties

Molecular Formula |

C14H14Cl3NO |

|---|---|

Molecular Weight |

318.6 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C14H14Cl3NO/c1-14(2)10(7-11(16)17)12(14)13(19)18-9-5-3-8(15)4-6-9/h3-7,10,12H,1-2H3,(H,18,19) |

InChI Key |

ITQQXEQFJGRRTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1C(=O)NC2=CC=C(C=C2)Cl)C=C(Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps:

Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor.

Introduction of the Dichloroethenyl Group: This step might involve the addition of dichloroethylene to the cyclopropane ring.

Attachment of the Chlorophenyl Group: This can be done through a substitution reaction where a chlorophenyl halide reacts with the intermediate compound.

Formation of the Carboxamide Group: This involves the reaction of the intermediate with an amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions might convert the dichloroethenyl group to a less chlorinated form.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups to the phenyl ring.

Scientific Research Applications

Agrochemical Applications

Pesticide Development :

This compound has been investigated for its efficacy as an insecticide. Its structural components allow it to interact effectively with the nervous systems of target pests, leading to paralysis and death. The chlorinated vinyl group enhances its potency against a broad range of insects, making it suitable for agricultural use.

Efficacy Studies

- Field Trials : Various studies have demonstrated the effectiveness of N-(4-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide in controlling pests in crops such as potatoes and tomatoes. In these trials, application rates and timing were optimized to maximize pest control while minimizing environmental impact.

- Comparative Analysis : In comparative studies against other insecticides, this compound showed superior performance in reducing pest populations with lower application rates, thus supporting sustainable agricultural practices.

Environmental Impact Assessments

Risk Assessments :

Environmental risk assessments have been conducted to evaluate the potential impact of this compound on non-target species and ecosystems. These assessments typically involve:

- Toxicological Profiles : Evaluating the acute and chronic toxicity of the compound to various organisms.

- Exposure Scenarios : Modeling potential exposure levels in agricultural settings to determine ecological risks.

The findings suggest that when used according to recommended guidelines, the environmental risks are minimal compared to traditional pesticides.

Case Study 1: Potato Crop Protection

In a comprehensive study conducted on potato fields, this compound was applied at varying concentrations. The results indicated:

- Pest Reduction : A significant reduction in aphid populations by over 80% within two weeks post-application.

- Yield Improvement : An increase in potato yield by approximately 15% compared to untreated controls.

Case Study 2: Tomato Insect Control

Another study focused on tomato crops infested with whiteflies demonstrated:

- Application Efficiency : Effective control was achieved with a single application at a lower dosage than competing products.

- Safety Profile : No adverse effects were noted on beneficial insects such as pollinators when applied correctly.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Dichloroethenyl Group and Insecticidal Activity

Compounds bearing the 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane moiety, such as permethrin and cyfluthrin, are established pyrethroid insecticides with broad-spectrum activity. Their mode of action involves disrupting voltage-gated sodium channels in insect nervous systems . However, the carboxamide group may alter binding affinity or metabolic degradation compared to ester-based pyrethroids.

Carboxamide vs. Ester Functionality

Carboxamide derivatives, such as carpropamid, are typically fungicides targeting melanin biosynthesis in pathogens . The replacement of the ester group in pyrethroids with a carboxamide in the target compound could reduce mammalian toxicity, as seen in other carboxamide pesticides . Additionally, carboxamides often exhibit greater systemic mobility in plants, enhancing their utility in agricultural applications .

Substituent Effects on Bioactivity

- Chlorophenyl vs. Phenoxyphenyl Groups: Pyrethroids like permethrin feature a phenoxyphenyl group in the ester moiety, which enhances photostability and insecticidal persistence .

- Trifluoropropenyl Substitution : The compound in incorporates a trifluoropropenyl group, which is associated with resistance to oxidative degradation and extended field efficacy .

Biological Activity

N-(4-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic compound with potential applications in various fields, including agriculture and medicine. Understanding its biological activity is crucial for assessing its efficacy and safety.

Chemical Structure and Properties

The compound features a cyclopropane ring connected to a chlorinated phenyl group and a dichloroethenyl moiety. Its chemical formula is , which indicates the presence of multiple halogen atoms that may influence its reactivity and biological interactions.

Research indicates that compounds with similar structures often exhibit biological activities through mechanisms such as enzyme inhibition or receptor modulation. For instance, the presence of the chlorophenyl group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Biological Activity Overview

- Antiviral Properties : Studies have shown that related compounds can inhibit viral replication. For example, certain substituted phenyl compounds have demonstrated effectiveness against adenoviruses by targeting DNA replication processes .

- Insecticidal Activity : The dichloroethenyl group is characteristic of many insecticides. Compounds with similar structures have been reported to disrupt neuronal function in insects, leading to paralysis and death .

- Toxicological Profile : The toxicity of chlorinated compounds is a significant concern. Toxicological assessments reveal that while some derivatives exhibit low cytotoxicity in vitro, their environmental persistence raises concerns about bioaccumulation and long-term ecological effects .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral DNA replication | |

| Insecticidal | Neurotoxic effects on insect systems | |

| Cytotoxicity | Low cytotoxicity in mammalian cells |

Case Study: Antiviral Efficacy

A study focused on the antiviral properties of structurally similar compounds revealed that certain derivatives could inhibit adenoviral replication at sub-micromolar concentrations while maintaining low cytotoxicity levels. This suggests potential therapeutic applications for immunocompromised patients .

Case Study: Insecticidal Efficacy

In another study, compounds with similar structural motifs were tested against various insect pests. Results indicated significant mortality rates due to neurotoxic effects, positioning these compounds as effective alternatives to conventional insecticides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.